MC(5) tianeptine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

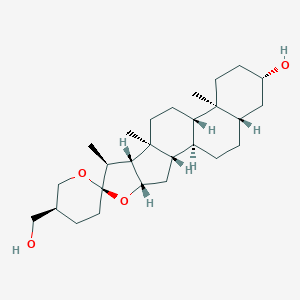

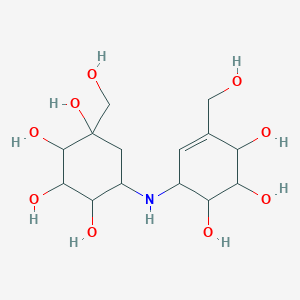

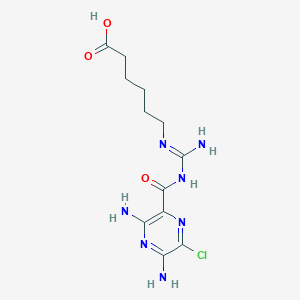

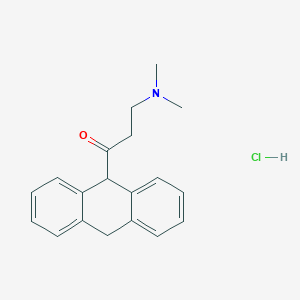

MC(5) tianeptine is a compound that has been studied for its potential use in scientific research. Tianeptine is a tricyclic antidepressant that has been shown to have unique properties compared to other antidepressants. This compound is a modified version of tianeptine that has been synthesized to increase its potency and selectivity.

Applications De Recherche Scientifique

Études pharmacocinétiques

La tianeptine et son métabolite actif MC5 ont été étudiés pour leur pharmacocinétique chez le rat . L'étude visait à étudier la pharmacocinétique de la tianeptine et du MC5 après administration intraveineuse ou intrapéritonéale du médicament parent ainsi que le rapport métabolique du MC5 chez le rat . Le volume moyen de distribution de la tianeptine à l'état d'équilibre était de 2,03 L/kg et la clairance systémique était égale à 1,84 L/h/kg . Les demi-vies d'élimination moyennes de la tianeptine et du métabolite MC5 étaient respectivement de 1,16 et 7,53 h .

Études métaboliques

La clairance hépatique de la tianeptine déterminée dans les études de perfusion hépatique de rat isolée était similaire au débit du perfusat malgré le faible rapport métabolique du MC5 . L'analyse spectrométrique de masse de la bile de rat a indiqué que la tianeptine et le métabolite MC5 sont éliminés avec la bile sous forme de conjugués de glucuronide et de glutamine .

Effets antidépresseurs

La tianeptine est un antidépresseur efficace dont le mécanisme d'action était auparavant inconnu . Il a été rapporté que la tianeptine est un agoniste complet du récepteur opioïde mu (MOR) . Les effets comportementaux antidépresseurs aigus et chroniques de la tianeptine chez la souris nécessitent le MOR .

Effets analgésiques

La tianeptine produit également de nombreux effets comportementaux de type opiacé tels que l'analgésie

Mécanisme D'action

Target of Action

MC(5) Tianeptine, also known as Tianeptine MC(5), primarily targets the mu-type opioid receptor (MOR) . The MOR is currently being studied as an effective target for antidepressant therapies . Additionally, it has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .

Mode of Action

Tianeptine acts as a full agonist at the MOR . This means it binds to this receptor and produces a maximal response, thereby stimulating the receptor’s function. It also modulates glutamate receptor activity, specifically AMPA receptors and NMDA receptors, and affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity .

Biochemical Pathways

Tianeptine appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . It also modestly enhances the mesolimbic release of dopamine and potentiates CNS D2 and D3 receptors .

Pharmacokinetics

The major metabolic pathway of tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The activation of MOR and modulation of glutamate receptors by tianeptine result in its antidepressant and anxiolytic effects . It is effective in reducing depressive symptoms in mild to severe major depressive disorder and also alleviates anxious symptoms associated with depression . Furthermore, tianeptine has protective properties and inhibits M1 polarization, thus attenuating the production of inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Tianeptine MC(5) interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathway of tianeptine, leading to the formation of Tianeptine MC(5), is a 2-step β-oxidation process of the aliphatic chain . Tianeptine MC(5) is the main metabolite in plasma .

Cellular Effects

Tianeptine MC(5) has significant effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect against stress-induced cell damage in primary neurons . It also influences cell function by modulating serotonin uptake in the brain .

Molecular Mechanism

The molecular mechanism of action of Tianeptine MC(5) is complex and multifaceted. It is believed that the clinical effects of tianeptine are owed to its modulation of mu-type opioid receptors . Furthermore, tianeptine MC(5) has been found to activate three separate mitogen-activated protein kinase (MAPK) pathways, leading to enhanced AMPA receptor function .

Temporal Effects in Laboratory Settings

The effects of Tianeptine MC(5) change over time in laboratory settings. Following intravenous administration, the mean elimination half-lives of tianeptine and Tianeptine MC(5) were found to be 1.16 and 7.53 hours, respectively . This suggests that Tianeptine MC(5) has a longer-lasting effect in the body compared to the parent drug.

Dosage Effects in Animal Models

The effects of Tianeptine MC(5) vary with different dosages in animal models. For instance, in a study conducted on Wistar rats, it was found that the accumulation of Tianeptine MC(5) was slight during chronic treatment, as indicated by accumulation ratios equal to 1.28 (once daily administration) and 1.73 (twice daily administration) .

Metabolic Pathways

Tianeptine MC(5) is involved in several metabolic pathways. As mentioned earlier, the major metabolic pathway of tianeptine leading to the formation of Tianeptine MC(5) is a 2-step β-oxidation process of the aliphatic chain .

Transport and Distribution

Tianeptine MC(5) is transported and distributed within cells and tissues. After administration, Tianeptine MC(5) rapidly appears in brain tissue but at concentrations less than those observed in plasma .

Propriétés

IUPAC Name |

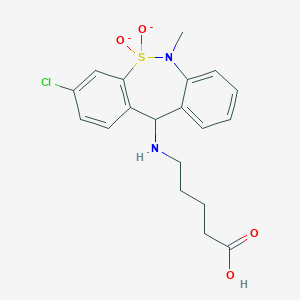

5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUMTPUPRWXCTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104732-22-1 |

Source

|

| Record name | Tianeptine MC(5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.